1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

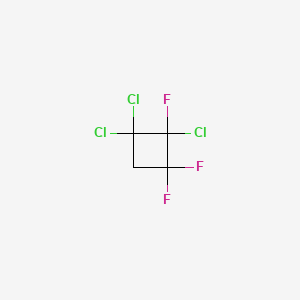

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2-trichloro-2,3,3-trifluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQFZZNJWUHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(Cl)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989856 | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-17-6 | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloro-2,3,3-trifluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Per and Polyhalogenated Cyclobutanes

Per- and polyhalogenated cyclobutanes are four-membered carbocyclic rings where some or all hydrogen atoms have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. The introduction of multiple halogen atoms onto the cyclobutane (B1203170) ring dramatically alters its physical and chemical properties. These changes stem from a combination of factors including the high electronegativity of halogens, their atomic size, and the resulting steric and electronic effects.

1,1,2-Trichloro-2,3,3-trifluorocyclobutane, with its specific arrangement of three chlorine and three fluorine atoms, is a prime example of a polyhalogenated cyclobutane. The distribution of these halogens around the ring creates a complex stereochemical environment, leading to the possibility of multiple diastereomers and enantiomers. The properties of this specific isomer would be dictated by the cumulative inductive effects of the electron-withdrawing halogen atoms and the steric strain imposed by the bulky chlorine atoms.

The synthesis of such highly substituted cyclobutanes often relies on [2+2] cycloaddition reactions between halogenated alkenes. For instance, the dimerization of a chlorofluoroalkene or the addition of two different halogenated alkenes could theoretically produce structures like this compound. The regiochemistry and stereochemistry of these reactions are critical challenges that researchers in this field continuously address.

The table below provides a comparative look at related halogenated cyclobutanes to contextualize the properties of the title compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₄H₂Cl₃F₃ | 213.41 | Asymmetric distribution of chlorine and fluorine atoms. scbt.com |

| Octafluorocyclobutane | C₄F₈ | 200.03 | Perfluorinated, high chemical and thermal stability. |

| 1,2-Dichloro-1,2-difluorocyclobutane | C₄H₄Cl₂F₂ | 157.00 | Contains both chlorine and fluorine, exists as multiple isomers. |

| Hexachlorocyclobutane | C₄H₂Cl₆ | 274.78 | Highly chlorinated, significant steric strain. |

This table is generated based on general chemical knowledge and data for the title compound from available sources.

Historical Trajectory of Research on 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Cycloaddition Reactions in the Formation of the Cyclobutane Ring

The formation of the four-membered cyclobutane ring is a cornerstone of the synthesis of this compound. This is primarily achieved through [2+2] cycloaddition reactions, where two alkene molecules react to form a cyclobutane ring.

[2+2] Cycloaddition of Halogenated Alkenes (e.g., 1,1-dichloroethylene and chlorotrifluoroethylene)

The thermal [2+2] cycloaddition of halogenated alkenes is a key strategy for synthesizing halogenated cyclobutanes. The reaction involves the combination of two different π systems to yield a cyclic product. libretexts.org For the synthesis of this compound, a potential pathway is the mixed cycloaddition of 1,1-dichloroethylene and chlorotrifluoroethylene (B8367).

This type of reaction typically requires elevated temperatures to proceed. csic.es For instance, the thermal dimerization of chlorotrifluoroethylene to yield 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is a known process. wikipedia.org The cycloaddition of allenes with alkenes like 1,1-dichloro-2,2-difluoroethene has been carried out at temperatures around 160 °C in a sealed tube. csic.es Such conditions are indicative of the energy requirements for activating these substrates toward cycloaddition. The reaction produces a mixture of constitutional isomers and stereoisomers due to the different possible orientations of the unsymmetrical alkenes during the cycloaddition.

| Reactant 1 | Reactant 2 | Key Product | Reaction Type |

| 1,1-Dichloroethylene | Chlorotrifluoroethylene | This compound | [2+2] Cycloaddition |

Mechanistic Pathways and Stereochemical Control in Cycloaddition

According to frontier orbital theory and the Woodward-Hoffmann rules, concerted thermal [2+2] cycloadditions are symmetry-forbidden and must proceed through a high-energy antarafacial pathway, which is geometrically difficult. pressbooks.publibretexts.org Consequently, these reactions, particularly with electron-deficient or halogenated alkenes, are generally believed to occur through a stepwise mechanism involving a diradical intermediate. csic.eswikipedia.org

The process begins with the formation of a carbon-carbon bond between the two alkene molecules, generating a 1,4-diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane ring. The regiochemistry and stereochemistry of the final product are determined by the stability of the possible diradical intermediates and the kinetics of ring closure.

Mechanism Steps:

Initiation: Two alkene molecules collide with sufficient thermal energy.

Diradical Formation: A covalent bond forms between one carbon atom of each alkene, resulting in a 1,4-diradical species. The orientation of the alkenes at this stage influences the final product structure.

Ring Closure: The second covalent bond forms through the combination of the two radical centers, completing the cyclobutane ring.

Stereochemical control in these stepwise reactions can be challenging, as rotation around the single bonds in the diradical intermediate can lead to a mixture of stereoisomers. csic.es However, the substitution pattern on the alkenes can influence the conformational preferences of the intermediate, providing a degree of stereoselectivity. In contrast, photochemical [2+2] cycloadditions are symmetry-allowed to proceed in a concerted, suprafacial manner, often offering better stereochemical control. libretexts.orgpressbooks.publibretexts.org

Post-Cycloaddition Functionalization and Derivatization

Following the construction of the cyclobutane skeleton, subsequent reactions are often necessary to achieve the desired substitution pattern of the target molecule. These can include halogenation and dehalogenation reactions to add or remove specific halogen atoms.

Halogenation and Dehalogenation Routes (e.g., from 1-chloro-2,3,3-trifluorocyclobutene)

An alternative synthetic approach involves the initial synthesis of a cyclobutene (B1205218) intermediate, which is then functionalized. For example, a precursor like 1-chloro-2,3,3-trifluorocyclobutene (B1585814) could be subjected to a halogenation reaction to introduce the additional chlorine atoms required for the target compound. The addition of chlorine (Cl₂) across the double bond of the cyclobutene ring would yield a polychlorinated cyclobutane.

Conversely, dehalogenation of a more highly halogenated cyclobutane precursor can also be employed. Reductive dehalogenation, often using metals like zinc, is a common method for removing halogen atoms. wikipedia.orgacs.org For instance, chlorotrifluoroethylene is produced commercially by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc. acs.org A similar strategy could be applied to a suitable octahalocyclobutane to selectively remove specific chlorine or fluorine atoms to arrive at the desired this compound. The selectivity of this process would depend heavily on the relative reactivity of the different carbon-halogen bonds in the precursor molecule.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts.

For the [2+2] cycloaddition step, key parameters to consider include:

Temperature: Higher temperatures increase the reaction rate but can also lead to decomposition or the formation of undesired side products. csic.es

Pressure: For gaseous reactants, increasing the pressure can enhance reaction rates by increasing the concentration of the reacting species. High-pressure conditions have been shown to promote [2+2] cycloaddition reactions. ru.nl

Reactant Stoichiometry: Adjusting the ratio of the two alkene reactants can influence the product distribution, especially in mixed cycloadditions.

Catalysis: While thermal cycloadditions are common, Lewis acid catalysis can sometimes be used to promote [2+2] cycloadditions under milder conditions, potentially improving selectivity. researchgate.net

In post-cycloaddition steps, such as halogenation or dehalogenation, the choice of reagents and reaction conditions is critical for achieving high selectivity. For instance, in a dehalogenation reaction using zinc, the solvent system and temperature can affect the rate and selectivity of halogen removal. The optimization process often involves systematic variation of these parameters to find the ideal conditions for a specific transformation.

| Parameter | Effect on [2+2] Cycloaddition | Optimization Goal |

| Temperature | Affects reaction rate and side product formation | Identify optimal temperature for maximizing desired product yield without significant decomposition. |

| Pressure | Increases concentration of gaseous reactants, enhancing rate | Apply sufficient pressure to achieve a practical reaction time, especially for gas-phase reactions. |

| Catalyst | Can lower activation energy and influence stereoselectivity | Screen for catalysts (e.g., Lewis acids) that may allow for lower reaction temperatures and improved selectivity. researchgate.net |

| Solvent | Can influence reaction pathway and product stability | Select a solvent that is inert under reaction conditions and can favor the desired reaction pathway. rsc.org |

Chemical Reactivity and Transformation Pathways of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Reactions Involving the Cyclobutane (B1203170) Ring Structure

The four-membered ring of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane is characterized by significant ring strain, which makes it susceptible to reactions that can alleviate this strain. These reactions typically involve the cleavage of one or more carbon-carbon bonds within the ring.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of analogous highly fluorinated cyclobutanes and cyclopropanes suggests potential pathways. For instance, highly fluorinated cyclopropanes have been shown to undergo ring-opening reactions with halogens at elevated temperatures to yield 1,3-dihalopolyfluoropropanes. nih.gov A similar reaction for this compound could be envisioned, where treatment with a halogen like chlorine or bromine under thermal or photochemical conditions could lead to the cleavage of a C-C bond and the formation of a linear haloalkane.

The mechanism of such a reaction would likely proceed through a radical pathway, initiated by the homolytic cleavage of the halogen-halogen bond. The resulting halogen radical would then attack one of the carbon-carbon bonds of the cyclobutane ring, leading to a ring-opened radical intermediate. This intermediate would then react with another halogen molecule to form the final dihalogenated product. The regioselectivity of the ring opening would be influenced by the substitution pattern on the cyclobutane ring.

Nucleophilic attack can also induce ring-opening in strained ring systems. In related dithiolane systems, nucleophiles like butyllithium (B86547) can attack a sulfur atom, leading to a ring-opened intermediate. researchgate.net For this compound, a potent nucleophile could potentially attack one of the carbon atoms, though the high degree of halogenation might sterically hinder this approach.

The strained nature of the cyclobutane ring also makes this compound a candidate for fragmentation and rearrangement reactions, particularly under conditions that generate carbocation or radical intermediates.

Fragmentation: In mass spectrometry, the fragmentation of cyclobutanol (B46151) has been shown to proceed via specific pathways involving the loss of small molecules like ethene. researchgate.net For this compound, electron ionization could lead to the formation of a molecular ion that undergoes fragmentation. Common fragmentation patterns for alkanes involve cleavage at the most substituted carbon atoms to form more stable carbocations. youtube.com Given the structure of this compound, fragmentation could be initiated by the loss of a chlorine or fluorine atom, followed by cleavage of the cyclobutane ring to yield smaller, halogenated alkene fragments.

Rearrangement: Carbocation rearrangements are common in organic chemistry, driven by the formation of a more stable carbocation. masterorganicchemistry.comyoutube.com If a carbocation were to be formed on the cyclobutane ring of this compound (for instance, through the loss of a halide ion), a 1,2-hydride or 1,2-alkyl shift could occur. However, given the substitution pattern, a 1,2-halogen shift is also a possibility. Such rearrangements could lead to the formation of a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination. Ring expansion or contraction is also a possibility in carbocation-mediated rearrangements of cyclic systems. masterorganicchemistry.com For example, the Tiffeneau-Demjanov rearrangement involves the formation of a diazonium intermediate that promotes a rearrangement, often leading to ring expansion. libretexts.org While not directly applicable, this illustrates the principle of rearrangement in cyclic systems.

Reactivity of Halogen Substituents in this compound

The chlorine and fluorine atoms attached to the cyclobutane ring are key sites for chemical transformations, including dehalogenation and substitution reactions.

Reductive dehalogenation is a common reaction for polyhalogenated compounds. While specific data for this compound is scarce, studies on the closely related acyclic compound 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) provide valuable insights. CFC-113 has been shown to undergo microbial reductive dechlorination under anoxic conditions, yielding chlorotrifluoroethene (CTFE) as a transformation product. researchgate.netnih.gov In vitro experiments with reduced corrinoids (like vitamin B12) have demonstrated the reductive dechlorination of CFC-113 to CTFE and trifluoroethene (TFE), followed by reductive defluorination to cis-1,2-difluoroethene. nih.gov

Based on these findings, it is plausible that this compound could undergo similar reductive dehalogenation reactions. The chlorine atoms, being more easily reduced than the fluorine atoms, would be the likely targets for initial reduction. Reagents such as zinc dust in a suitable solvent are commonly used for the reductive dehalogenation of vicinal dihalides to form alkenes. In the case of this compound, this could potentially lead to the formation of a cyclobutene (B1205218) derivative.

| Reductive Dehalogenation of CFC-113 (Analogous Compound) | |

| Reactant | 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) |

| Conditions | Microbial degradation (anoxic), Reduced corrinoids (in vitro) |

| Products | Chlorotrifluoroethene (CTFE), Trifluoroethene (TFE), cis-1,2-Difluoroethene |

| Reference | nih.gov |

Nucleophilic substitution of the halogen atoms in this compound is another potential reaction pathway. In general, nucleophilic substitution on polychlorinated aliphatic and aromatic systems is well-established. nih.govresearchgate.net The rate and feasibility of such reactions depend on several factors, including the nature of the leaving group, the strength of the nucleophile, and the steric environment around the reaction center.

In this compound, the chlorine atoms are generally better leaving groups than the fluorine atoms. Therefore, nucleophilic attack is more likely to displace a chloride ion. However, the high degree of halogenation can also deactivate the ring towards nucleophilic attack by withdrawing electron density. The kinetics of such reactions would likely follow a second-order rate law, consistent with an S(_N)2 mechanism, where the rate is dependent on the concentrations of both the substrate and the nucleophile.

Studies on the nucleophilic aromatic substitution (S(_N)Ar) of chloroazines have shown that the presence of electron-withdrawing aza groups in the ring enhances the reactivity towards nucleophiles. nih.gov While the cyclobutane ring is not aromatic, the inductive effect of the multiple halogen atoms would make the carbon atoms electrophilic and thus susceptible to nucleophilic attack.

| General Principles of Nucleophilic Substitution on Polychlorinated Compounds | |

| Leaving Group Ability | I > Br > Cl > F |

| Effect of Halogenation | Increased electrophilicity of carbon atoms |

| Steric Hindrance | Can impede nucleophilic attack |

| Typical Nucleophiles | Alkoxides, thiolates, amines |

Derivatization to Novel Chemical Compounds

The reactivity of this compound allows for its potential use as a building block in the synthesis of novel chemical compounds. For example, selective dehalogenation could lead to the formation of functionalized cyclobutene or cyclobutadiene (B73232) precursors.

While direct derivatization of this compound is not widely reported, the synthesis of other substituted cyclobutane derivatives from different starting materials highlights the potential for creating complex molecules based on this four-membered ring. For instance, reactions of (E)-3,3,3-trichloro(trifluoro)-1-nitropropenes with enamines have been used to synthesize novel cyclobutane derivatives. researchgate.net This demonstrates that the construction of highly substituted cyclobutane rings is a feasible synthetic goal.

Potential derivatization reactions for this compound could include:

Controlled reductive dehalogenation to introduce unsaturation in the ring.

Nucleophilic substitution with various nucleophiles to introduce new functional groups.

Ring-opening reactions to generate functionalized linear alkanes.

Synthesis of Fluorinated Carboxylic Acids

There is no direct evidence in the searched literature for the synthesis of chlorotrifluorosuccinic acid, trifluorosuccinic acid, fluoromaleic acid, fluorofumaric acid, difluoromaleic acid, or difluorofumaric acid starting from this compound. The transformation of this polychlorofluorocyclobutane to these specific dicarboxylic acids would likely involve a series of complex reactions, including controlled oxidation and dehalogenation/hydrolysis steps. However, specific reagents, reaction conditions, and yields for such a pathway are not documented.

Pathways to Other Organic Intermediates

Similarly, the conversion of this compound into other specific organic intermediates is not described in the available literature. General reactions of halogenated cyclobutanes can include dehydrohalogenation to form cyclobutenes, or ring-opening reactions under various conditions. However, the specific products and reaction pathways for this compound are not detailed in the provided search results.

Spectroscopic and Structural Elucidation of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational isomerism of molecules. By probing the vibrational modes of a molecule, these methods can identify characteristic functional groups and provide insight into the molecule's symmetry and the puckering of the cyclobutane (B1203170) ring.

Infrared (IR) Spectroscopic Analysis and Conformational Studies

A detailed infrared (IR) spectroscopic analysis of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane would be expected to reveal characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions would include stretching and bending frequencies for carbon-fluorine (C-F), carbon-chlorine (C-Cl), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds.

Conformational studies using IR spectroscopy, often performed at variable temperatures, would allow for the identification of different isomers arising from the puckering of the cyclobutane ring. The relative intensities of absorption bands corresponding to each conformer at different temperatures can be used to determine their relative thermodynamic stabilities. However, specific experimental IR spectra and detailed conformational analyses for this compound are not widely available in the surveyed literature.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes. A Raman spectrum of this compound would be valuable for identifying the symmetric stretching and bending modes of the carbon skeleton and the symmetric vibrations of the -CF₂ and -CCl₂ groups. As with IR spectroscopy, detailed experimental Raman data for this specific compound is limited in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of fluorinated organic molecules. ¹⁹F and ¹H NMR provide precise information about the electronic environment, connectivity, and stereochemistry of the fluorine and hydrogen atoms within the this compound molecule.

¹⁹F NMR Chemical Shifts and Coupling Constants

The ¹⁹F NMR spectrum of this compound provides detailed insight into its structure. The spectrum is complex due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings.

Research has identified three distinct fluorine environments in the molecule. The two geminal fluorine atoms on the C3 carbon are chemically non-equivalent, giving rise to separate multiplets. A notable feature is the large geminal ¹⁹F-¹⁹F coupling constant between these two atoms. These geminal fluorines also exhibit smaller vicinal couplings to the single fluorine atom on the adjacent C2 carbon.

| Fluorine Position | Chemical Shift (ppm) | Coupling Constant (J) |

| F (geminal, on C3) | -26.3 | JF-F (gem) = 201.7 Hz |

| F (geminal, on C3) | -35.7 | JF-F (gem) = 201.7 Hz |

| F (vicinal, on C2) | -38.6 | Vicinal couplings to geminal fluorines and protons |

Chemical shifts are relative to 0.1 M trifluoroacetic acid in water.

¹H NMR Data and Proton Environment Analysis

The ¹H NMR spectrum provides information on the proton environments within the molecule. This compound contains a -CH₂- group, and the two protons in this group are chemically equivalent. This results in a single resonance in the ¹H NMR spectrum. This resonance is split into a complex multiplet due to vicinal coupling with the neighboring fluorine atoms on the C2 and C3 carbons.

| Proton Position | Expected ¹H NMR Signal |

| -CH₂- | A single resonance, split by vicinal couplings to adjacent fluorine atoms. |

Advanced NMR Techniques for Diffusion Measurements

Advanced NMR methods, such as pulsed-field gradient (PFG) techniques, can be used to measure the translational diffusion of molecules. For complex, scalar-coupled spin systems like this compound, a specialized technique known as pulse-gradient double-quantum spin echoes has been successfully applied. rsc.org

This method involves applying magnetic field gradients during the evolution of double-quantum coherence, which effectively enhances the sensitivity to diffusion. rsc.org It has been shown to be a capable technique for measuring the diffusion of molecules in viscous media with the application of only modest field gradients. rsc.org The use of multiple-quantum coherence in this manner can offer a sensitivity advantage over more conventional spin-echo diffusion experiments. rsc.org

Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on "this compound" that adheres to the specified outline. The required in-depth, compound-specific research findings for the requested sections are not available in the public domain.

Specifically, there is a lack of published data concerning:

Mass Spectrometry: Detailed studies elucidating the specific fragmentation pathways and isotopic signature of this compound.

Electron Diffraction: Research papers detailing electron diffraction studies to determine the gas-phase structure of this particular molecule.

Conformational Analysis: Specific analyses of the conformational preferences of this compound in various phases.

While general principles of mass spectrometry, electron diffraction, and conformational analysis for halogenated and cyclic compounds exist, applying them to this specific molecule without experimental data would be speculative and would not meet the required standard of scientific accuracy. Therefore, the requested article cannot be generated.

Theoretical and Computational Investigations of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of molecules. researchgate.net For 1,1,2-Trichloro-2,3,3-trifluorocyclobutane, these calculations would predict key geometric parameters and offer insights into the molecule's charge distribution.

Detailed Research Findings:

Electronic structure calculations would reveal the distribution of electrons within the molecule. The high electronegativity of fluorine and chlorine atoms would lead to a polarized molecule with a significant dipole moment. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich regions (around the halogen atoms) and electron-poor regions, which are crucial for predicting intermolecular interactions and reactivity.

Illustrative Data Table: Calculated Geometric Parameters This table presents hypothetical, yet plausible, geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.55 - 1.57 |

| C-H | 1.09 |

| C-Cl | 1.77 - 1.79 |

| C-F | 1.35 - 1.37 |

| Bond Angles (°) ** | |

| C-C-C (ring) | ~88 - 92 |

| H-C-H | ~109 |

| Cl-C-Cl | ~109 |

| F-C-F | ~108 |

| Dihedral Angle (°) ** | |

| Ring Puckering Angle | 20 - 30 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates. rsc.org For this compound, this approach could be used to explore potential degradation pathways or synthetic modifications.

Detailed Research Findings:

The investigation of a reaction mechanism involves mapping the potential energy surface. researchgate.net Calculations identify the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy difference between the transition state and the reactants gives the activation energy, a critical factor in determining the reaction kinetics. montclair.edu

Plausible reactions for this molecule could include elimination reactions, such as dehydrochlorination or dehydrofluorination, to form a cyclobutene (B1205218) derivative. wou.edu Computational studies could model the approach of a base, the breaking of C-H and C-halogen bonds, and the formation of the new C=C double bond. Another possibility is a ring-opening reaction, which is common for strained cyclobutane (B1203170) rings. acs.org Theoretical modeling could predict whether such a reaction is feasible and under what conditions. These studies provide mechanistic insights that are crucial for understanding the chemical stability and reactivity of the compound. acs.org

Illustrative Data Table: Hypothetical Reaction Energetics This table shows representative calculated energies for a hypothetical dehydrochlorination reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data. mdpi.com For this compound, predicting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra would be a primary application.

Detailed Research Findings:

NMR chemical shifts (¹³C, ¹H, ¹⁹F) and spin-spin coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The accuracy of these predictions, especially for carbons bonded to halogens, can be challenging but modern computational functionals have shown good performance. scite.aiacs.org Comparing calculated spectra with experimental ones is a powerful method for confirming molecular structure.

Vibrational frequencies corresponding to IR and Raman spectra are typically calculated using harmonic frequency analysis. arxiv.org The results provide information about the molecule's vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to better match them with experimental fundamental vibrational frequencies, as the harmonic approximation does not account for anharmonicity. nist.govnih.gov

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

| ¹³C NMR | Calculated δ (ppm) | Experimental δ (ppm) |

| -CCl₂- | 95.5 | 94.8 |

| -CClF- | 110.2 | 109.5 |

| -CF₂- | 120.8 | 120.1 |

| -CH₂- | 35.1 | 34.7 |

| Vibrational Frequencies | Calculated ν (cm⁻¹) (Scaled) | Experimental ν (cm⁻¹) |

| C-H stretch | 2950 | 2955 |

| C-F stretch | 1150 | 1148 |

| C-Cl stretch | 780 | 782 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. mdpi.com For this compound, MD simulations would be used to explore its flexibility and how it interacts with other molecules.

Detailed Research Findings:

MD simulations can be used to explore the conformational landscape of the molecule. The cyclobutane ring can invert its puckered conformation, and simulations can map the energy barriers between different puckered states. nih.gov This provides insight into the molecule's flexibility and the populations of different conformers at a given temperature.

In a condensed phase (liquid or solid), MD simulations are essential for understanding intermolecular interactions. nih.gov For a polar molecule like this compound, these interactions would be dominated by dipole-dipole forces. Furthermore, halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species—could play a significant role in its solid-state packing and solution-phase behavior. researchgate.netnih.gov Simulations can quantify the strength and geometry of these interactions, helping to explain macroscopic properties like boiling point and solubility. researchgate.netmdpi.com

Illustrative Data Table: Intermolecular Interaction Energies This table presents hypothetical average interaction energies between two molecules of this compound in a simulated liquid phase.

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -1.5 |

| Electrostatic (Dipole-Dipole) | -2.8 |

| Halogen Bonding (C-Cl···F) | -0.8 |

| Total Intermolecular Energy | -5.1 |

Environmental Chemistry and Atmospheric Fate of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Stratospheric Chemistry and Ozone Depletion Potential (ODP) Contributions

Without data on its atmospheric lifetime and degradation pathways, it is not possible to detail its stratospheric chemistry or locate a calculated ODP. The ODP is a measure of a substance's relative ability to destroy stratospheric ozone, and its calculation relies on the very data that is unavailable. wikipedia.orgepa.gov

Radiative Forcing and Global Warming Potential (GWP) Assessment

Similarly, no information on the infrared absorption properties, radiative efficiency, or atmospheric lifetime for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane could be found. This information is essential for assessing its radiative forcing and calculating its GWP, which compares its potential contribution to global warming relative to carbon dioxide. regulations.govipcc.ch

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, the article cannot be generated. This compound appears to be a subject of limited study within the field of atmospheric science, and the specific experimental and modeling data required to fulfill the request are not present in the accessible scientific domain.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the environmental chemistry and atmospheric fate of the compound This compound .

The searches for data pertaining to the specific subsections requested—Biodegradation Pathways and Resistance, Abiotic Transformation Processes, and Environmental Partitioning and Mobility—did not yield any results for this particular chemical.

While general information exists for the environmental fate of other halogenated organic compounds, and more specifically for isomers of trichlorotrifluoroethane, this information cannot be extrapolated to this compound due to differences in chemical structure (a cyclobutane (B1203170) ring versus an ethane (B1197151) backbone) which significantly influence chemical and physical properties, as well as biological and abiotic degradation pathways.

Therefore, it is not possible to provide the requested article with scientifically accurate and specific data for "this compound" based on the available information.

Advanced Analytical Methodologies for Detection and Quantification of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane

Chromatographic Separation Techniques (e.g., Gas Chromatography)

Gas chromatography (GC) stands as a primary technique for the separation of volatile and semi-volatile compounds like 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. The methodology for analogous halogenated hydrocarbons often involves the use of a high-resolution capillary column, which is essential for separating isomers and other closely related compounds that may be present in environmental or industrial samples.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Halogenated Volatile Organic Compounds

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 40-60 °C, held for a few minutes, then ramped at 5-10 °C/min to a final temperature of 250-280 °C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Hyphenated Techniques for Identification and Quantification (e.g., GC-Mass Spectrometry)

For unambiguous identification and precise quantification, gas chromatography is often coupled with mass spectrometry (GC-MS). This hyphenated technique combines the separation power of GC with the highly specific detection capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For this compound, the mass spectrum would be expected to show characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). Analysis of these patterns and the fragmentation pathways provides a high degree of confidence in the identification of the compound.

In quantitative analysis, specific ions that are characteristic of the target compound are monitored. This approach, known as selected ion monitoring (SIM), significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the compound in complex matrices.

Table 2: Anticipated Mass Spectrometry Data for this compound

| Parameter | Expected Information |

| Molecular Ion (M+) | A cluster of peaks reflecting the isotopic distribution of three chlorine atoms. |

| Key Fragment Ions | Fragments resulting from the loss of Cl, F, HCl, or HF, and cleavage of the cyclobutane (B1203170) ring. |

| Isotopic Pattern | Characteristic M, M+2, M+4, etc. peaks due to the presence of multiple chlorine isotopes. |

Method Development for Environmental Monitoring

The development of robust analytical methods is a prerequisite for the effective environmental monitoring of this compound. This involves several key stages, from sample collection and preparation to the final analysis. For environmental matrices such as water, air, or soil, sample preparation is a critical step to isolate and concentrate the target analyte and remove interfering substances.

For water samples, techniques like purge-and-trap or solid-phase extraction (SPE) are commonly used for volatile organic compounds. In the purge-and-trap method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to release the compounds into the GC-MS system. For air monitoring, samples can be collected using sorbent tubes, which are then thermally desorbed for analysis.

Method validation is an essential part of the development process to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of isotopically labeled internal standards can help to correct for any sample loss during preparation and analysis, thereby improving the accuracy and precision of the results. Due to the persistence of many halogenated compounds in the environment, the development of such validated methods is crucial for regulatory purposes and for assessing the potential risks to human health and ecosystems.

Applications of 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

There is limited direct evidence in peer-reviewed literature detailing the role of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane as a key intermediate in complex organic synthesis. Halogenated cyclobutanes, in general, can serve as precursors to a variety of functionalized four-membered rings through nucleophilic substitution or elimination reactions. However, specific, well-documented synthetic routes originating from this compound are not prominently reported.

Theoretically, the presence of both chlorine and fluorine atoms on the cyclobutane (B1203170) ring could allow for selective dehalogenation or dehydrohalogenation reactions to introduce unsaturation, potentially leading to the formation of valuable fluorinated cyclobutene (B1205218) monomers. Such monomers are foundational in the synthesis of specialized polymers. Despite this theoretical potential, detailed experimental procedures and reaction schemes specifically utilizing this compound are not extensively documented.

Specific Utility in the Production of Fluorinated Chemicals and Polymers

The utility of this compound in the specific production of other fluorinated chemicals and polymers is not well-established in the available literature. While it is plausible that this compound could be a precursor for creating fluorinated monomers for specialty polymers, there is a lack of concrete examples and research findings to substantiate this.

The general synthesis of fluoropolymers often involves the polymerization of fluorinated alkenes. It is conceivable that this compound could be converted into such monomers through elimination reactions. However, without specific studies, its efficiency and viability as a starting material for commercial or laboratory-scale production of fluorinated chemicals and polymers remain speculative.

Potential in Novel Materials Development

The potential of this compound in the development of novel materials is an area that appears to be largely unexplored. The incorporation of fluorinated cyclobutane moieties into polymer backbones can impart unique properties such as thermal stability, chemical resistance, and low dielectric constants. These characteristics are highly desirable in advanced materials for electronics, aerospace, and other high-performance applications.

However, the direct application or conversion of this compound for these purposes is not described in detail in the accessible scientific domain. Further research would be necessary to explore its reactivity and suitability for creating new materials with tailored properties.

Safety Considerations and Hazard Management in 1,1,2 Trichloro 2,3,3 Trifluorocyclobutane Research

Chemical Reactivity Hazards and Incompatible Materials

While generally stable under normal conditions, 1,1,2-Trichloro-2,3,3-trifluorocyclobutane can present reactivity hazards when in contact with certain classes of chemicals. thermofisher.com It is crucial to prevent contact with incompatible materials to avoid potentially vigorous or hazardous reactions.

Incompatible Materials:

Strong oxidizing agents

Strong acids

Strong bases

Strong reducing agents thermofisher.com

Exposure to these substances can lead to reactions that may compromise the integrity of the compound and potentially create a hazardous situation in the laboratory. Researchers should consult chemical compatibility charts and safety data sheets for all reagents being used in conjunction with this compound.

Table 1: Incompatible Material Classes for this compound

| Incompatible Material Class | Potential Hazard |

| Strong Oxidizing Agents | Risk of vigorous or exothermic reaction. |

| Strong Reducing Agents | Risk of vigorous or exothermic reaction. |

| Strong Acids | Potential for reaction, nature and products may vary. |

| Strong Bases | Potential for reaction, nature and products may vary. |

Thermal Decomposition Products and Pathways

Elevated temperatures can cause this compound to decompose. The thermal decomposition process can release irritating and toxic gases and vapors. thermofisher.com Understanding the identity of these decomposition products is essential for implementing appropriate safety measures, particularly in the event of a fire or overheating.

Primary Hazardous Decomposition Products:

Carbon monoxide (CO) thermofisher.com

Carbon dioxide (CO2) thermofisher.com

Gaseous hydrogen fluoride (B91410) (HF) thermofisher.com

Hydrogen chloride gas thermofisher.com

The formation of these products underscores the importance of avoiding high temperatures and ensuring adequate ventilation in areas where this compound is handled or stored. In the event of a fire, firefighters must use self-contained breathing apparatus. thermofisher.com

Table 2: Hazardous Thermal Decomposition Products

| Decomposition Product | Chemical Formula | Primary Hazard |

| Carbon Monoxide | CO | Toxic gas |

| Carbon Dioxide | CO2 | Asphyxiant in high concentrations |

| Hydrogen Fluoride | HF | Corrosive and highly toxic gas |

| Hydrogen Chloride | HCl | Corrosive and toxic gas |

Methodologies for Safe Handling and Storage within Research Environments

The safe handling and storage of this compound are paramount to minimizing exposure and preventing accidents in a research environment. Adherence to the following methodologies is recommended.

Handling:

Ventilation: Use only in well-ventilated areas, such as a chemical fume hood, to avoid inhalation of vapors. thermofisher.com

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact. thermofisher.com

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used. thermofisher.com

General Practices: Avoid contact with skin and eyes. Do not breathe mists or vapors. thermofisher.com

Storage:

Container: Keep the container tightly closed. thermofisher.com

Conditions: Store in a dry, cool, and well-ventilated place. thermofisher.comchemdict.com

Atmosphere: For long-term stability, storage under a nitrogen atmosphere may be beneficial. thermofisher.com

Incompatibles: Ensure storage is segregated from the incompatible materials listed in section 9.1.

By implementing these handling and storage procedures, the risks associated with the use of this compound in a research setting can be effectively managed.

Table 3: Summary of Safe Handling and Storage Practices

| Aspect | Recommendation | Rationale |

| Handling | ||

| Ventilation | Use in a well-ventilated area or fume hood. thermofisher.com | To prevent inhalation of harmful vapors. thermofisher.com |

| PPE | Wear gloves, protective clothing, and eye protection. thermofisher.com | To prevent skin and eye contact. thermofisher.com |

| Hygiene | Wash hands after handling; no eating/drinking in the lab. thermofisher.com | To prevent accidental ingestion. |

| Storage | ||

| Container | Keep tightly closed. thermofisher.com | To prevent release of vapors. |

| Location | Store in a cool, dry, well-ventilated area. thermofisher.comchemdict.com | To maintain chemical stability. thermofisher.com |

| Segregation | Store away from incompatible materials. thermofisher.com | To prevent hazardous chemical reactions. |

Q & A

Q. How can computational models predict atmospheric reactivity and ozone depletion potential?

- Methodological Answer : Use quantum chemical software (e.g., MOPAC) to calculate bond dissociation energies and reaction barriers with ozone. Compare with experimental OH radical rate constants from flow-tube studies. Validate models against EPA DSSTox databases for halogenated hydrocarbons .

Tables

| Property | Method | Key Reference |

|---|---|---|

| Molecular Structure | X-ray crystallography, DFT | |

| Thermal Stability | TGA, DSC | |

| Environmental Degradation | GC-ECD, Smog Chamber | |

| Catalytic Hydrodechlorination | Pd/C Catalyst Screening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.